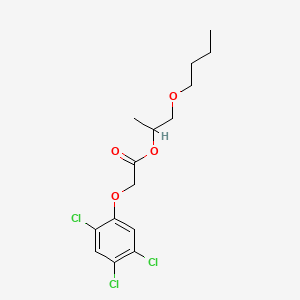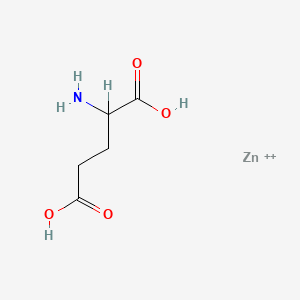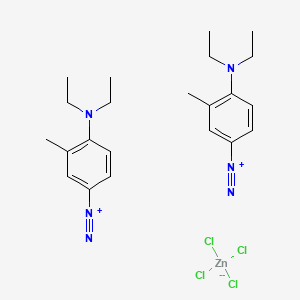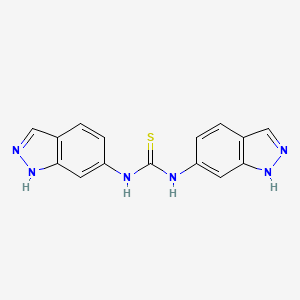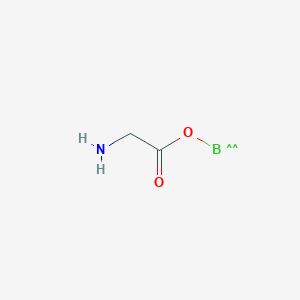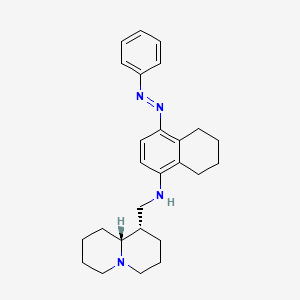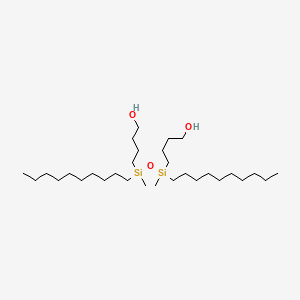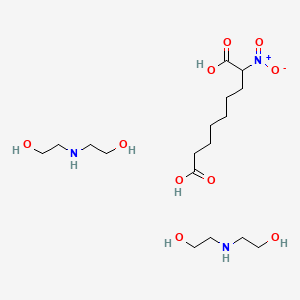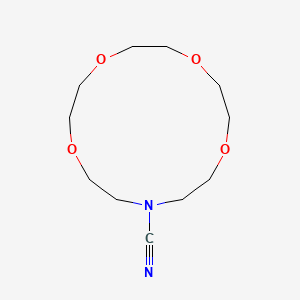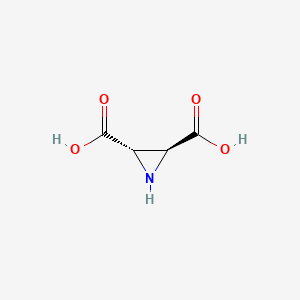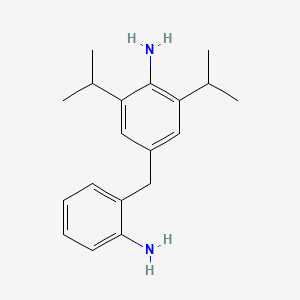
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide is a complex organic compound with a unique structure that combines the properties of both an ester and a hydrazide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide typically involves the reaction of 2-Butenedioic acid (Z)-, monomethyl ester with diphenylmethylenehydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases depending on the specific requirements.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazides or esters.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
科学研究应用
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of polymers and other materials due to its reactive ester and hydrazide groups.
作用机制
The mechanism by which 2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis, releasing active hydrazide moieties that can interact with enzymes or other proteins. These interactions can inhibit or modify the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Butenedioic acid (Z)-, monobutyl ester
- 2-Butenedioic acid (Z)-, dibutyl ester
- 2-Butenedioic acid (Z)-, dimethyl ester
Uniqueness
2-Butenedioic acid (Z)-, monomethyl ester, (diphenylmethylene)hydrazide is unique due to the presence of both an ester and a hydrazide group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group. Additionally, the diphenylmethylene group adds steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
144333-90-4 |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
methyl (Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H16N2O3/c1-23-17(22)13-12-16(21)19-20-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3,(H,19,21)/b13-12- |
InChI 键 |
HYWITPJGOLMEHL-SEYXRHQNSA-N |
手性 SMILES |
COC(=O)/C=C\C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
规范 SMILES |
COC(=O)C=CC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


